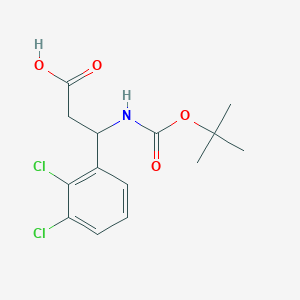

3-n-boc-3-(2,3-dichlorophenyl)propionic acid

Übersicht

Beschreibung

3-n-boc-3-(2,3-dichlorophenyl)propionic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dichlorophenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-boc-3-(2,3-dichlorophenyl)propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the dichlorophenyl moiety. The general synthetic route can be summarized as follows:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Introduction of the Dichlorophenyl Group: The protected amino acid is then reacted with 2,3-dichlorobenzyl bromide in the presence of a suitable base to introduce the dichlorophenyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-n-boc-3-(2,3-dichlorophenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amino acid.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of the free amino acid.

Substitution: Formation of substituted derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

3-n-boc-3-(2,3-dichlorophenyl)propionic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-n-boc-3-(2,3-dichlorophenyl)propionic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then interact with enzymes, receptors, or other biological molecules. The dichlorophenyl moiety may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar structure but with a benzyl group instead of a dichlorophenyl group.

3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid: Contains a cyclohexyl group instead of a dichlorophenyl group.

Boc-Dap-OH: A related compound with a different amino acid backbone.

Uniqueness

3-n-boc-3-(2,3-dichlorophenyl)propionic acid is unique due to the presence of both the Boc protecting group and the dichlorophenyl moiety, which confer specific chemical properties and potential biological activities not found in similar compounds.

Biologische Aktivität

3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H17Cl2NO4 and a molecular weight of approximately 334.2 g/mol. The presence of a tert-butoxycarbonyl (Boc) protecting group and two chlorine atoms on the phenyl ring enhances its chemical properties and biological activity. The dichlorophenyl moiety may alter interactions with biological targets, making it a valuable building block in drug development.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit notable antitumor activities. For instance, derivatives containing halogen substituents have shown enhanced cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells. The incorporation of such compounds into therapeutic regimens could improve efficacy when combined with established chemotherapeutics like doxorubicin .

Neurological Applications

The compound serves as a critical building block in synthesizing drugs targeting neurological disorders. Its ability to interact with NMDA receptors has been explored, with specific attention to NR2B-selective antagonists that could provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthesis

Several synthetic routes have been developed for producing this compound. These methods often focus on achieving high purity and yield suitable for pharmaceutical applications. The Boc group allows for controlled incorporation into peptide chains through standard peptide coupling techniques, facilitating the creation of complex peptides with specific biological activities .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of the dichlorophenyl group in enhancing biological activity. The following table summarizes key structural analogs and their respective features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Dichloro-β-alanine | C5H6Cl2N | Lacks the Boc group; simpler structure |

| Boc-phenylalanine | C11H14N2O2 | Contains a phenyl group without chlorination |

| 3-Amino-3-(4-chlorophenyl)propionic acid | C14H16ClNO4 | Different halogen substitution on the phenyl ring |

| 4-Chloro-β-(1-naphthyl)alanine | C13H12ClN | Contains a naphthalene moiety instead |

The unique combination of the Boc protecting group and the dichlorophenyl moiety distinguishes this compound from others, potentially enhancing its reactivity and biological profile .

Case Studies

- Anticancer Research : A study conducted on various pyrazole derivatives highlighted that those with similar structural features to this compound exhibited significant inhibition of cancer cell proliferation. The results suggested that these compounds could be further developed as anticancer agents .

- Peptide Synthesis : In biochemical research, this compound has been utilized in solid-phase peptide synthesis to create peptides targeting specific pathways involved in disease mechanisms. This application underscores its versatility in drug design .

Eigenschaften

IUPAC Name |

3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXWCCCBQSYUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148210 | |

| Record name | 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284493-64-7 | |

| Record name | 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.